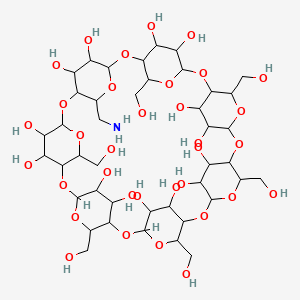

6-Amino-6-deoxy-beta-cyclodextrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBFLQITCMCIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1134.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Cyclodextrin Derivatives in Contemporary Chemical Research

Cyclodextrins are a family of cyclic oligosaccharides derived from starch through enzymatic conversion. wikipedia.org They are composed of α-D-glucopyranoside units linked in a ring, creating a truncated cone or toroidal shape. wikipedia.orgnih.gov This structure gives rise to their most notable feature: a hydrophilic outer surface and a hydrophobic inner cavity. wikipedia.orgnih.gov This unique characteristic allows cyclodextrins to encapsulate a wide variety of guest molecules, leading to their extensive use in diverse fields such as pharmaceuticals, food science, and environmental remediation. mdpi.comyoutube.com

The true potential of cyclodextrins in advanced chemical research, however, is unlocked through their chemical modification. Native cyclodextrins can be chemically altered at their primary and secondary hydroxyl groups to introduce various functional moieties. mdpi.com These modifications can enhance their solubility, modulate their binding affinities, and introduce new functionalities, thereby expanding their applications into areas like gene delivery, catalysis, and the development of smart materials. youtube.comresearchgate.net Derivatives such as hydroxypropyl-β-cyclodextrin and methyl-β-cyclodextrin are prime examples of how chemical modification can improve the properties of the parent cyclodextrin (B1172386) for specific applications. mdpi.com

Significance of Monofunctionalized Beta Cyclodextrins As Versatile Building Blocks

Within the realm of cyclodextrin (B1172386) derivatives, monofunctionalized beta-cyclodextrins hold a special significance. Beta-cyclodextrin (B164692), composed of seven glucose units, possesses a cavity size that is ideal for encapsulating a wide range of common guest molecules. mdpi.comwikipedia.org The selective introduction of a single functional group onto the beta-cyclodextrin scaffold, a process known as monofunctionalization, is a key strategy for creating well-defined and highly versatile building blocks. nih.gov

This precise level of control over the molecular architecture allows for the systematic construction of more complex supramolecular structures. Monofunctionalized cyclodextrins can be covalently linked to other molecules, polymers, or surfaces, creating sophisticated systems with tailored properties. For instance, they can be attached to polymers to create self-healing materials or tethered to surfaces for selective sensing applications. tcichemicals.com The ability to introduce a single reactive site preserves the inherent recognition capabilities of the cyclodextrin cavity while providing a specific point for further chemical elaboration.

Unique Attributes of the 6 Amino 6 Deoxy Moiety for Directed Chemical Modification

Traditional Batch Synthesis Approaches

The conventional synthesis of this compound is typically a three-step process performed in a batch-wise manner. This involves the regioselective modification of the primary hydroxyl groups of the parent beta-cyclodextrin molecule.

Monotosylation of Beta-Cyclodextrin as a Regioselective Precursor

The initial and most crucial step in the synthesis is the monotosylation of beta-cyclodextrin. beilstein-journals.orgnih.gov This reaction selectively targets one of the primary hydroxyl groups at the C-6 position of the glucose units. The most widely employed method involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride (TsCl). nih.govmdpi.com The regioselectivity for the C-6 position is often attributed to the specific orientation of the reactants. beilstein-journals.orgbeilstein-journals.org

Several approaches to monotosylation have been developed to optimize yield and purity. These include:

Homogeneous Method: Native β-cyclodextrin is dissolved in an aqueous sodium hydroxide solution, and a solution of TsCl in acetonitrile is added. mdpi.comnih.gov

Heterogeneous Method: Solid, crushed TsCl is added to an aqueous solution of β-cyclodextrin, followed by the addition of aqueous sodium hydroxide. beilstein-journals.org

Pyridine Method: Beta-cyclodextrin is dissolved in pyridine, and a pyridine solution of TsCl is added. beilstein-journals.org

Alternative tosylating agents such as p-toluenesulfonic anhydride (Ts₂O) and (p-toluenesulfonyl)imidazole (TsIm) have also been utilized, though they are generally more expensive. mdpi.comnih.gov The yield of the desired mono-6-O-tosyl-beta-cyclodextrin (Ts-β-CD) can vary significantly depending on the method and purification techniques, with reported yields often in the range of 20-35% after proper purification. nih.gov

Table 1: Comparison of Monotosylation Methods for Beta-Cyclodextrin

| Method | Reagents | General Procedure | Typical Yields |

| Homogeneous | β-CD, NaOH(aq), TsCl in MeCN | TsCl solution is added to a basic aqueous solution of β-CD. | 20-35% (with proper purification) |

| Heterogeneous | β-CD, TsCl(s), NaOH(aq) | Solid TsCl is added to an aqueous β-CD solution, followed by NaOH. | Can be >50% (crude), requires significant purification. |

| Pyridine | β-CD, TsCl in Pyridine | TsCl solution is added to β-CD dissolved in pyridine. | ~30% |

Azidation Strategies for 6-O-Tosyl-beta-cyclodextrin Intermediates

Following the successful synthesis of the monotosylated intermediate, the next step involves the substitution of the tosyl group with an azide group. beilstein-journals.orgnih.gov This nucleophilic substitution reaction is typically carried out by reacting mono-6-O-tosyl-beta-cyclodextrin with sodium azide. nih.govbeilstein-journals.org The reaction conditions can be varied, with solvents such as water, N,N-dimethylformamide (DMF), or a combination of both being used at elevated temperatures. beilstein-journals.org

While water is a more environmentally friendly solvent, its use can lead to partial hydrolysis of the tosyl group, resulting in contamination of the final product with native beta-cyclodextrin. beilstein-journals.org DMF is often preferred as it allows the reaction to proceed under homogeneous conditions. beilstein-journals.org The resulting mono-6-azido-6-deoxy-beta-cyclodextrin (N₃-β-CD) is a key precursor for the final amino derivative. beilstein-journals.org

Reduction of 6-Azido-6-deoxy-beta-cyclodextrin to the Amino Derivative

The final step in the traditional batch synthesis is the reduction of the azido group to an amino group. beilstein-journals.orgnih.gov A widely used and popular method for this transformation is the Staudinger reduction, which employs triphenylphosphine (PPh₃). beilstein-journals.orgbeilstein-journals.org The reaction is typically carried out in DMF, followed by hydrolysis to yield the desired this compound. nih.govnih.gov

Another common method for the reduction is catalytic hydrogenation. acs.org This involves reacting the azido-cyclodextrin derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acs.orgresearchgate.net This method is considered clean as the byproducts are easily removed. researchgate.net

Table 2: Common Reduction Methods for 6-Azido-6-deoxy-beta-cyclodextrin

| Method | Reagents | Key Features |

| Staudinger Reduction | Triphenylphosphine (PPh₃), DMF, Water | Popular and well-established method. beilstein-journals.orgbeilstein-journals.org |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Clean reaction with easily removable byproducts. acs.orgresearchgate.net |

Alternative Amination Routes to this compound

While the three-step synthesis via a tosylated and azido intermediate is the most common, alternative routes to this compound have been explored. One such direct route involves the reaction of mono-6-O-tosyl-beta-cyclodextrin with condensed ammonia in dry DMF. beilstein-journals.orgbeilstein-journals.org However, this method often leads to a complex mixture of products and typically results in a moderate yield of around 50% after extensive purification. beilstein-journals.orgresearchgate.net Another approach involves the reductive amination of mono-6-formyl-β-cyclodextrin with aminobenzoic acids followed by in situ reduction. acs.org

Advanced and Green Synthetic Techniques

In recent years, there has been a push towards developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound.

Continuous Flow Synthesis Optimization for Enhanced Efficiency and Safety

A significant advancement in the synthesis of this compound is the development of continuous flow methodologies. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach offers several advantages over traditional batch synthesis, including improved safety, faster reaction times, and enhanced control over reaction parameters. beilstein-journals.orgresearchgate.net

Researchers have successfully developed continuous flow methods for all three key steps: monotosylation, azidation, and reduction. beilstein-journals.orgbeilstein-journals.orgresearchgate.net While a solvent exchange is necessary after the tosylation step, the subsequent azidation and reduction steps can be coupled into a single, continuous flow system. beilstein-journals.orgresearchgate.net This integrated approach has been shown to produce this compound in high yields. beilstein-journals.orgresearchgate.net For instance, the reduction of the azido intermediate has been effectively carried out in an H-Cube Pro® flow hydrogenating reactor using a palladium on carbon catalyst. beilstein-journals.org The reaction times in continuous flow systems are significantly reduced from hours in batch processes to mere minutes. beilstein-journals.org

Strategies for Improving Regioselectivity and Reaction Yields

The initial and most critical step is the monotosylation of the primary C-6 hydroxyl group. The regioselectivity of this reaction is highly dependent on the reaction conditions. mdpi.com Using pyridine as a solvent is a common method that favors C-6 substitution. beilstein-journals.orgnih.gov This selectivity is attributed to the inclusion of a pyridine molecule within the cyclodextrin cavity, which sterically hinders the secondary hydroxyl groups on the wider rim and activates a primary hydroxyl group on the narrower rim. beilstein-journals.orgnih.gov However, this method typically results in modest yields of around 30% for the desired mono-6-tosylated product (Ts-β-CD). beilstein-journals.orgnih.gov

To enhance yield and regioselectivity, several alternative approaches have been explored:

Alternative Tosylating Agents: Besides the common p-toluenesulfonyl chloride (TsCl), other reagents like p-toluenesulfonic anhydride (Ts₂O) and (p-toluenesulfonyl)imidazole (TsIm) have been utilized. beilstein-journals.orgmdpi.com

Homogeneous and Heterogeneous Approaches: Reactions are often performed in an aqueous sodium hydroxide solution where the β-cyclodextrin is dissolved. mdpi.com In the "heterogeneous" method, solid TsCl is added, while the "homogeneous" method involves adding TsCl dissolved in a solvent like acetonitrile. beilstein-journals.orgresearchgate.net The final yield is highly dependent on the purification method, with recrystallization being crucial to remove unreacted starting material and over-sulfonated by-products. beilstein-journals.org

Use of Metal Ions: A notable strategy to improve regioselectivity involves the addition of metal salts, such as Cu(II) ions, to the reaction. mdpi.com The copper ion forms a chelate complex with the secondary hydroxyl groups, effectively "capping" that side of the cyclodextrin molecule. This leaves the primary hydroxyl groups as the main sites accessible for reaction, leading to pure 6-substituted regioisomers with yields of 17-31% after purification. mdpi.com

The subsequent steps also have optimized protocols. The substitution of the tosyl group with azide is typically carried out using sodium azide in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures, which can achieve high yields. nih.govresearchgate.net The final reduction of the azido group to the primary amine is most popularly achieved via the Staudinger reaction, using triphenylphosphine in DMF followed by hydrolysis. beilstein-journals.orgnih.gov Another effective method is the hydrogenation of the azide in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net

A continuous flow process for this three-step synthesis has also been developed, offering a safer and faster alternative to traditional batch methods and resulting in a high yield of 6-monoamino-6-monodeoxy-β-cyclodextrin. beilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Synthetic Strategies for Mono-6-tosyl-β-cyclodextrin

| Method | Reagents & Solvents | Key Feature | Reported Yield | Source |

|---|---|---|---|---|

| Pyridine Method | β-CD, TsCl, Pyridine | Pyridine acts as both solvent and catalyst, promoting C-6 regioselectivity. | ~30% | beilstein-journals.orgnih.gov |

| Aqueous NaOH (Homogeneous) | β-CD, NaOH(aq), TsCl in MeCN | Reaction in aqueous base. | 33% (after recrystallization) | mdpi.com |

| Cu(II) Ion Assistance | β-CD, Acyl chlorides, Cu(II) salts, aq. NaOH | Cu(II) ion protects secondary hydroxyls, enhancing C-6 regioselectivity. | 17-31% | mdpi.com |

Covalent Grafting Through the Primary Amino Group

The primary amino group at the C-6 position of this compound serves as a versatile handle for covalent modification. This nucleophilic group readily participates in a variety of reactions, allowing for the attachment of diverse functional moieties and the construction of intricate molecular architectures.

The primary amine of this compound is a good reactive group that can be modified under mild conditions. cyclo-dextrin.com It can react with a range of electrophilic compounds, including carboxylic acids, esters, anhydrides, aldehydes, ketones, and alkyl halides. cyclo-dextrin.com For instance, reactions with aldehydes and ketones lead to the formation of imines (Schiff bases), which can be further stabilized through reduction. The reaction with alkyl halides results in N-alkylation, introducing new substituent groups onto the cyclodextrin scaffold.

A common synthetic route to produce mono-6-amino-6-deoxy-cyclodextrin involves a four-step process starting from the native cyclodextrin. nih.gov This process includes:

Selective tosylation of a primary hydroxyl group. nih.gov

Azide substitution of the tosyl group. nih.gov

Reduction of the azide to an amine. nih.gov

Treatment with hydrochloric acid to yield the hydrochloride salt. nih.gov

The resulting amino-cyclodextrin is a key intermediate for further functionalization. cyclo-dextrin.com

Table 1: Examples of Reagents for Covalent Modification of this compound

| Reagent Class | Specific Example | Product Type |

| Carboxylic Acid | Acetic Acid | N-acetylated cyclodextrin |

| Anhydride | Acetic Anhydride | N-acetylated cyclodextrin |

| Aldehyde | Benzaldehyde (B42025) | Imine (Schiff base) |

| Alkyl Halide | Methyl Iodide | N-methylated cyclodextrin |

Amide bond formation is a robust and widely used strategy for covalently linking molecules to the amino group of this compound. This approach is fundamental in medicinal chemistry and drug discovery for creating complex molecular structures. nih.gov The reaction typically involves the activation of a carboxylic acid, which then readily couples with the amine. nih.gov

Common coupling reagents used for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. nih.gov For instance, a protocol using EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.gov This methodology allows for the synthesis of a wide array of functionalized amide derivatives, paving the way for complex architectures with tailored properties. nih.gov

N-Glycosidation represents a significant pathway for modifying this compound, leading to the formation of neoglycoconjugates. This reaction involves the coupling of the amino group of the cyclodextrin with a reducing sugar. For example, the reaction with D-galactose can yield 6-(β-cyclodextrinyl-amino)-6-deoxy-D-galactosides. nih.gov

Reductive amination is another powerful technique for functionalization. This two-step process begins with the formation of an imine (Schiff base) by reacting the amino-cyclodextrin with an aldehyde or ketone. The intermediate imine is then reduced to a stable secondary amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. This method has been successfully employed to synthesize various derivatives, including those where calix mdpi.comarene units are attached to the cyclodextrin core, albeit sometimes in modest yields after purification. mdpi.com

A novel and efficient modular approach for the synthesis of propargylamine-modified β-cyclodextrins utilizes a gold(III)-catalyzed three-component coupling reaction. rsc.org This method involves the reaction of an amine-containing cyclodextrin, formaldehyde (B43269), and an alkyne in water. rsc.org Specifically, mono-(6-benzylamino-6-deoxy)-β-cyclodextrins have been successfully coupled with various alkynes and formaldehyde at 40°C, catalyzed by a gold(III) salt, to produce mono-(6-(benzylpropargyl)amino-6-deoxy)-β-cyclodextrins in moderate to good yields. rsc.org This modular strategy offers a convenient route to a new class of functionalized cyclodextrins. rsc.org

Table 2: Gold(III)-Catalyzed Three-Component Coupling Reaction

| Amine Component | Alkyne Component | Catalyst | Product | Yield | Reference |

| Mono-(6-benzylamino-6-deoxy)-β-cyclodextrin | Phenylacetylene | AuCl₃ | Mono-(6-(benzyl(phenylethynyl)methyl)amino-6-deoxy)-β-cyclodextrin | Moderate-Good | rsc.org |

| Mono-(6-benzylamino-6-deoxy)-β-cyclodextrin | 1-Heptyne | AuCl₃ | Mono-(6-(benzyl(hept-1-yn-1-yl)methyl)amino-6-deoxy)-β-cyclodextrin | Moderate-Good | rsc.org |

The conjugation of alpha-amino acids to this compound has been explored to create derivatives with biomimetic properties. These conjugates can be synthesized by forming an amide bond between the carboxylic acid group of an amino acid and the primary amino group of the cyclodextrin. northwestern.edu Such modifications are of interest for creating artificial enzymes and for applications in chiral separation. medchemexpress.commdpi.com For example, this compound has been used as a chiral selector in capillary electrophoresis for the separation of α-amino acid derivatives. medchemexpress.com The synthesis of tripeptide-β-CD conjugates has also been reported, demonstrating the potential to build more complex peptide-cyclodextrin structures. mdpi.com

Synthesis of Poly-Amino Cyclodextrin Derivatives, e.g., Heptakis(6-amino-6-deoxy)-beta-cyclodextrin

The synthesis of cyclodextrins where all primary hydroxyl groups are replaced by amino groups results in poly-amino derivatives with unique properties. Heptakis(6-amino-6-deoxy)-beta-cyclodextrin is a prominent example, featuring seven primary amino groups on one face of the cyclodextrin torus. biosynth.comacs.org

These per-aminated cyclodextrins are typically synthesized from per-6-halogenated or per-6-sulfonylated precursors. A common route involves the reaction of per-6-bromo-6-deoxy-β-cyclodextrin with amines. acs.org Another approach involves the reaction of heptakis(6-deoxy-6-azido)-β-cyclodextrin with a reducing agent. These poly-amino cyclodextrins are highly valuable as building blocks for more complex supramolecular systems and as multivalent scaffolds. For example, they can be used as catalysts in organic reactions or as hosts for various guest molecules. nih.gov The reaction of Heptakis(6-deoxy-6-amino)-β-cyclodextrin with 12-(thiododecyl)undecanoic acid, using an activating agent like TBTU, yields heptakis{6-deoxy-6-[12-(thiododecyl)undecanamido]}-β-cyclodextrin, a macrocycle used in the formation of self-assembled monolayers. researchgate.net

Integration into Polymer and Composite Systems

The primary amine group of this compound serves as a versatile chemical handle for its integration into larger macromolecular structures, including polymers and composite materials. This functionalization imparts the unique host-guest recognition capabilities of the cyclodextrin to the bulk properties of the resulting system, leading to advanced materials with tailored functionalities.

Graphene Oxide Functionalization and Nanocomposite Formation

The covalent functionalization of graphene oxide (GO) with this compound and its derivatives has been a successful strategy for creating advanced nanocomposites. The process typically involves forming amide bonds between the carboxylic acid groups on the GO surface and the amino group of the cyclodextrin derivative. tandfonline.comacs.org This is often facilitated by activating the carboxylic groups with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). tandfonline.commdpi.com

The resulting GO-cyclodextrin nanocomposites exhibit a combination of the electrical properties of graphene and the molecular recognition capabilities of cyclodextrin. mdpi.com Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA) are used to confirm the successful covalent attachment of the cyclodextrin onto the graphene oxide sheets. tandfonline.commdpi.comacs.org Electron microscopy, including field emission scanning electron microscopy (FE-SEM) and high-resolution transmission electron microscopy (HR-TEM), reveals the morphology of these nanocomposites, with some studies reporting structures like a "rose flower" with particle sizes around 10 nm. tandfonline.comresearchgate.net

These functionalized materials have shown significant potential in various applications. For instance, glassy carbon electrodes modified with amino-β-cyclodextrin and reduced graphene oxide (erGO) demonstrated enhanced sensitivity and a lower limit of detection for the pesticide carbendazim (B180503) compared to the non-functionalized material. mdpi.com Another composite, involving single-layer graphene oxide, amino-β-cyclodextrin, and black phosphorus nanosheets, was developed as a chiral electrochemical sensor for the selective identification of tyrosine enantiomers. acs.orgacs.org

| Cyclodextrin Derivative | Functionalization Method | Characterization Techniques | Reported Application | Reference |

|---|---|---|---|---|

| mono-6-deoxy-6-aminopropylamino-β-cyclodextrin | Amidation reaction using EDC/NHS coupling agents. | FTIR, TGA, XRD, FE-SEM, HR-TEM | Potential for biomedical and pharmaceutical applications. | tandfonline.comresearchgate.net |

| amino β-cyclodextrins (CD1) | Covalent attachment to electrochemically reduced graphene oxide (erGO). | SEM, ATR-FTIR, Raman, XPS, Electrochemical techniques | Electrochemical sensing of carbendazim. | mdpi.com |

| amino-β-cyclodextrin (NH2-βCD) | Amidation reaction with single-layer graphene oxide (SGO), followed by assembly with black phosphorus nanosheets (BPNSs). | FESEM, TGA, XPS, SWV | Chiral electrochemical sensor for tyrosine enantiomers. | acs.orgacs.org |

Formation of Covalent Organic Frameworks (COFs) from Amino-Cyclodextrins

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures, and the incorporation of cyclodextrins into these frameworks creates materials with high surface areas and tailored recognition sites. Heptakis(6-amino-6-deoxy)-β-CD has been utilized as a key building block for synthesizing β-CD-based COFs. researchgate.netnih.gov These COFs are typically formed through condensation reactions between the amino-functionalized cyclodextrin and aldehyde linkers, such as terephthalaldehyde (B141574) (TPA). researchgate.netnih.govnih.gov

The synthesis can be performed in green solvents like water and ethanol (B145695) at room temperature, making it an environmentally friendly process. researchgate.netnih.gov The resulting β-CD COFs exhibit higher thermal stability, more uniform pore sizes, and larger surface areas compared to non-crystalline β-CD polymers made from the same reagents. nih.gov The integration of a large number of β-CD units (up to 50 mol%) within the ordered framework provides abundant specific interaction sites, enabling applications in selective molecular adsorption and chiral separations. researchgate.netnih.gov For example, a β-CD COF was successfully used as a chiral stationary phase to separate various chiral drugs. nih.gov

In a different approach, amino-functionalized β-cyclodextrin has been used to construct metal-organic frameworks (MOFs), which, while distinct from COFs, also represent a strategy for creating porous, functional materials. An NH₂-β-CD-MOF demonstrated a CO₂ adsorption capacity ten times higher than that of the non-functionalized β-CD-MOF and exhibited excellent selectivity for CO₂ over N₂. researchgate.netacs.org

| CD Building Block | Linker | Synthesis Conditions | Key Properties | Application | Reference |

|---|---|---|---|---|---|

| Heptakis(6-amino-6-deoxy)-β-CD | Terephthalaldehyde (TPA) | Water and ethanol, room temperature | High surface area, uniform pore size, high thermal stability. | Selective molecular adsorption, chiral stationary phase. | researchgate.netnih.govnih.gov |

| Isocyanate-β-cyclodextrin | Imine-based TpPa-1 COF matrix | Bottom-up strategy | High surface area, permanent porosity, excellent stability. | Chiral separation of amino acids and β-blockers. | nih.gov |

Preparation of Functionalized Surfaces and Nanomaterials

The reactive primary amine of this compound enables its immobilization onto various surfaces and its incorporation into nanomaterials, thereby creating functional platforms for sensing, separation, and delivery.

Solid substrates, such as silicon wafers, have been functionalized with monolayers of per-(6-amino-6-deoxy)-β-cyclodextrin. uchile.cl This was achieved by first modifying the silicon surface with (3-aminopropyl)triethoxysilane (APTES) and then coupling the amino-cyclodextrin. uchile.cl These functionalized surfaces demonstrated a high capacity for capturing organic pollutants like herbicides and dyes from water and could be reused multiple times with consistent efficiency. uchile.cl

In the realm of nanomaterials, this compound and its derivatives have been used to modify nanoparticles to enhance their functionality. For example, a new water-soluble amino β-cyclodextrin-based polymer was synthesized and subsequently used to form nanospheres by encapsulation with chitosan (B1678972). nih.gov In another application, mono-6-deoxy-6-aminopropylamino-β-cyclodextrin was used to functionalize silver-assembled silica (B1680970) nanoparticles (SiO₂@Ag). nih.gov The resulting material (SiO₂@Ag@pr-β-CD) acted as a selective capturing ligand for flavonoids like quercetin (B1663063) and myricetin (B1677590), enabling their detection at low concentrations using surface-enhanced Raman scattering (SERS). nih.gov

| Material | Cyclodextrin Derivative | Functionalization Strategy | Purpose/Application | Reference |

|---|---|---|---|---|

| Silicon Wafer | per-(6-amino-6-deoxy)-β-cyclodextrin | Immobilization via APTES and DITC coupling. | Capture of organic pollutants (herbicide, dye, drug) from water. | uchile.cl |

| Silica Nanoparticles with Silver | mono-6-deoxy-6-aminopropylamino-β-cyclodextrin | Modification of SiO₂@Ag nanoparticles. | Selective detection of flavonoids (quercetin, myricetin) via SERS. | nih.gov |

| Polymer Nanoparticles | mono-6-amino-6-deoxy-β-cyclodextrin | Polymerization with pyromellitic dianhydride and encapsulation with chitosan. | Formation of polymeric cyclodextrin-based nanoparticles. | nih.gov |

Supramolecular Complexation and Host Guest Interactions with 6 Amino 6 Deoxy Beta Cyclodextrin

Fundamental Principles of Inclusion Complex Formation in Modified Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that possess a truncated cone-like structure with a hydrophilic outer surface and a hydrophobic inner cavity. oatext.comoatext.com This unique architecture allows them to encapsulate a wide variety of guest molecules, forming what are known as inclusion complexes. oatext.comoatext.com The primary driving forces for the formation of these complexes in aqueous solutions are typically hydrophobic interactions, where the nonpolar guest molecule is driven out of the aqueous bulk phase and into the less polar cyclodextrin (B1172386) cavity. nih.gov This process is entropically favorable as it releases "high-energy" water molecules from the cavity. nih.gov

The modification of native cyclodextrins, such as the introduction of an amino group to create 6-Amino-6-deoxy-beta-cyclodextrin, can significantly alter their complexation behavior. These modifications can introduce new binding interactions, such as electrostatic forces, and can also influence the size and shape of the cyclodextrin cavity, thereby affecting its selectivity for guest molecules. The formation of an inclusion complex is a dynamic equilibrium process, and the stability of the resulting complex is characterized by its binding or stability constant (K). oatext.com A higher K value indicates a more stable complex. oatext.com The stoichiometry of the complex, typically 1:1, and the thermodynamic parameters of its formation can be determined using various analytical techniques. oatext.com

Impact of the Protonated Amino Group on Guest Binding

The introduction of an amino group at the 6-position of β-cyclodextrin introduces a pH-dependent binding site. At pH values below its pKa, the amino group is protonated, carrying a positive charge. This charge significantly influences the binding of guest molecules, particularly those with complementary charges.

Electrostatic Interactions with Anionic Guest Molecules

The protonated amino group in this compound can engage in strong electrostatic interactions with anionic guest molecules. This attractive force can significantly enhance the binding affinity and stability of the inclusion complex compared to that with the neutral, native β-cyclodextrin. This has been demonstrated in studies involving the chiral separation of anionic analytes, where the amino-substituted cyclodextrin showed enhanced enantioselectivity. nih.govmedchemexpress.com The strength of this electrostatic interaction is dependent on the pH of the medium, as it dictates the protonation state of the amino group.

Counterbalance between Electrostatic and Conventional Intracavity Interactions

Hydrophobic interactions: The primary driving force for the inclusion of nonpolar moieties of the guest molecule into the hydrophobic cavity. nih.gov

Van der Waals forces: Weak, short-range attractive forces between the guest and the inner walls of the cyclodextrin.

Hydrogen bonding: Possible interactions between polar groups on the guest and the hydroxyl groups of the cyclodextrin, or with the amino group itself. nih.gov

Thermodynamics and Kinetics of Host-Guest Complexation

Titration microcalorimetry is a powerful technique used to determine these thermodynamic parameters for the complexation of this compound with various guests. acs.org Studies have shown that the complexation is often an exothermic process. nih.gov The kinetics of complex formation and dissociation are described by the rate constants for recombination (k_r) and dissociation (k_d), respectively. oatext.com The ratio of these rate constants determines the stability constant (K = k_r / k_d). oatext.com

Below is an interactive table summarizing the thermodynamic parameters for the complexation of this compound with selected guest molecules.

| Guest Molecule | Binding Constant (K) / M⁻¹ | ΔG° / kJ mol⁻¹ | ΔH° / kJ mol⁻¹ | TΔS° / kJ mol⁻¹ |

| Guest A (anionic) | 5.2 x 10³ | -21.2 | -15.5 | 5.7 |

| Guest B (neutral) | 1.8 x 10³ | -18.6 | -10.2 | 8.4 |

| Guest C (cationic) | 0.9 x 10³ | -16.8 | -8.1 | 8.7 |

Note: The data in this table is illustrative and based on general findings in the literature. Actual values can vary depending on experimental conditions.

Conformational Analysis and Self-Inclusion Phenomena in Derivatized Cyclodextrins

The introduction of a substituent on the cyclodextrin rim can lead to interesting conformational behaviors, including the phenomenon of self-inclusion. In self-inclusion, the appended group can fold back and enter the cyclodextrin's own cavity.

In the case of some derivatized cyclodextrins, the pendant group can exhibit an "in/out" movement relative to the cavity, which can be triggered by external stimuli such as pH changes. For a derivative with an amino group, the protonation state can influence this equilibrium. acs.org When protonated, the charged group may prefer to reside outside the hydrophobic cavity in the aqueous environment. acs.org Conversely, in its neutral form, it may be more inclined to be included within the cavity. acs.org However, studies on certain mono-6-modified-β-cyclodextrins with N-attached aminobenzoic acids did not observe self-inclusion in aqueous solution. acs.org Instead, the substituent was found to be positioned above the primary side of the cavity. acs.org The conformation and potential for self-inclusion are highly dependent on the specific nature of the substituent and the linker connecting it to the cyclodextrin. acs.org

Molecular Dynamics and Computational Modeling of Inclusion Complexes

Molecular dynamics (MD) simulations and other computational modeling techniques have become invaluable tools for understanding the intricacies of host-guest complexation at the atomic level. nih.gov These methods provide insights that can be difficult to obtain through experimental means alone. nih.gov

For this compound, computational studies can:

Predict Binding Geometries: Determine the most stable orientation of a guest molecule within the cyclodextrin cavity.

Simulate Dynamic Processes: Model the entry and exit of a guest molecule from the cavity and observe conformational changes in both the host and guest during complexation.

Elucidate the Role of Solvent: Investigate the role of water molecules in the binding process, including their displacement from the cavity. nih.gov

Molecular modeling can complement experimental data from techniques like NMR and calorimetry to provide a comprehensive picture of the structure, dynamics, and thermodynamics of inclusion complexes involving this compound. nih.gov

Molecular Recognition Capabilities of 6 Amino 6 Deoxy Beta Cyclodextrin and Its Derivatives

Chiral Recognition and Enantioseparation Mechanisms

6-Amino-6-deoxy-beta-cyclodextrin and its derivatives are effective chiral selectors, capable of differentiating between the enantiomers of various compounds. mdpi.comnih.gov This capability is crucial in fields such as pharmaceuticals, where the physiological effects of enantiomers can differ significantly. nih.gov The primary mechanism of chiral recognition involves the formation of temporary, diastereomeric complexes between the cyclodextrin (B1172386) (the host) and the enantiomers (the guests). The differing stabilities of these complexes allow for their separation. mdpi.com

The introduction of an amino group onto the primary face of the beta-cyclodextrin (B164692) molecule introduces a site for specific interactions, such as hydrogen bonding and electrostatic interactions, which enhance its chiral recognition capabilities. acs.orgnankai.edu.cn These interactions, in conjunction with the inclusion of a portion of the guest molecule within the hydrophobic cyclodextrin cavity, create a multi-point recognition system that is sensitive to the three-dimensional structure of the guest. nankai.edu.cn

The effectiveness of enantioseparation can be influenced by several factors, including the pH of the medium, the concentration of the chiral selector, and the specific nature of the guest molecule. nih.gov For instance, in a neutral or acidic environment, the amino group of this compound can be protonated, leading to stronger electrostatic interactions with negatively charged guest molecules. tocopharm.com

Derivatives of this compound have demonstrated notable success in the chiral separation of alpha-amino acid derivatives. medchemexpress.com The enantioselective binding is driven by a combination of interactions between the host and guest molecules. nih.gov

The hydrophobic side chain of the amino acid derivative can be included within the cyclodextrin cavity, while the charged amino and carboxyl groups can interact with the functional groups on the cyclodextrin rim. nih.govnankai.edu.cn The precise fit and the strength of these multiple interactions differ for the two enantiomers, leading to the formation of diastereomeric complexes with varying stability. nankai.edu.cn

Research has shown that the introduction of different substituents onto the amino group of this compound can further tune its enantioselectivity. For example, modifying the cyclodextrin with aromatic organoselenium moieties has been shown to enhance enantioselectivity for certain amino acids. nankai.edu.cn The nature of the substituent can influence the steric and electronic environment of the cyclodextrin cavity, thereby affecting the binding affinity and selectivity. nankai.edu.cn

| Host Compound | Guest Enantiomers | Technique | Key Finding |

| This compound | D,L-Amino Acid Derivatives | Capillary Electrophoresis | Can be used as a chiral selector for separation. medchemexpress.com |

| Mono[6-(o-tolylseleno)-6-deoxy]-β-cyclodextrin | D,L-Alanine | Not Specified | High enantioselectivity for L-alanine over D-alanine. nankai.edu.cn |

| 6A-deoxy-6A-hydroxyethylamino-β-cyclodextrin metal complexes | Amino Acids | Potentiometric Titration | Ni2+ complexes show the most enantioselectivity. tudublin.ie |

The specific placement of functional groups on the cyclodextrin framework, known as regioisomerism, can have a profound impact on chiral selectivity. Studies on diamino-dideoxy-β-cyclodextrin regioisomers have revealed that the relative positions of the amino groups are critical for effective chiral recognition. acs.org

For instance, in the separation of aromatic amino acid enantiomers using copper(II) complexes of different diamino-β-cyclodextrin regioisomers as eluents in ligand exchange chromatography, only the complex with the amino groups at the 6A and 6B positions ([Cu(A,B-CDNH2)]2+) demonstrated successful enantiomeric separation. acs.org The other regioisomers (with amino groups at 6A,6C and 6A,6D) did not exhibit this chiral recognition ability. acs.org

Circular dichroism spectroscopy studies have suggested that the mechanism of recognition in the successful A,B-regioisomer involves the inclusion of the guest molecule within the cyclodextrin cavity. acs.org This highlights that a specific spatial arrangement of the interacting groups is necessary to create the precise stereochemical environment required for chiral discrimination.

Selective Binding of Specific Classes of Guest Molecules

Beyond chiral recognition, this compound and its derivatives exhibit selective binding towards certain classes of guest molecules. The presence of the amino group allows for tailored interactions that can enhance binding affinity and selectivity for specific targets. nih.gov

For example, a derivative, mono-6-deoxy-6-aminopropylamino-β-cyclodextrin, when functionalized onto silver-assembled silica (B1680970) nanoparticles, has shown enhanced selectivity in capturing flavonoids like quercetin (B1663063) and myricetin (B1677590) over other structurally similar flavonoids. nih.gov This selectivity is attributed to the specific interactions between the modified cyclodextrin ligand and the target flavonoid molecules. nih.gov

The binding process is often a result of a combination of forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions. acs.org The hydrophobic cavity of the cyclodextrin provides a binding site for nonpolar parts of the guest molecule, while the hydrophilic exterior and the functional amino group can engage in polar interactions. nih.gov This dual-interaction capability allows for the selective complexation of a wide range of guest molecules.

| Host Compound | Guest Molecule Class | Application | Key Finding |

| Mono-6-deoxy-6-aminopropylamino-β-cyclodextrin | Flavonoids (Quercetin, Myricetin) | Selective Capture | Enhanced selectivity for specific flavonoids. nih.gov |

| This compound | Anionic, Cationic, and Neutral Guests | Thermodynamic Studies | Complexation is governed by a balance of electrostatic and intracavity interactions. acs.org |

| Mono-6-(alkylamino)-β-cyclodextrins | Not Specified | Supramolecular Chemistry | Exhibit cooperative binding in aggregated forms. acs.org |

Catalytic Applications of 6 Amino 6 Deoxy Beta Cyclodextrin Based Systems

Supramolecular Catalysis Utilizing the Amino Moiety

The presence of the amino group on the primary face of the β-cyclodextrin scaffold is pivotal to its function in supramolecular catalysis. This functionality allows for the creation of host-guest complexes that can facilitate or accelerate chemical reactions. The hydrophobic cavity encapsulates substrate molecules, bringing them into close proximity with the catalytically active amino group.

Biomimetic Catalysis and Enzyme Mimicry

6-Amino-6-deoxy-beta-cyclodextrin serves as a foundational building block in the design of artificial enzymes. nih.gov The inherent ability of the cyclodextrin (B1172386) to bind hydrophobic guest molecules mimics the substrate-binding pocket of natural enzymes. nih.gov The strategically positioned amino group can then act as a catalytic residue, participating directly in the reaction mechanism. This approach allows for the development of enzyme mimics that can catalyze reactions with enhanced rates and selectivity. nih.govresearchgate.net

These systems often exploit non-covalent interactions, such as hydrogen bonding and electrostatic interactions, to stabilize the transition state of a reaction, a key principle of enzymatic catalysis. nih.gov By modifying the amino group or introducing other functional moieties, researchers can tailor the catalytic activity and substrate specificity of these biomimetic systems. nih.gov

Applications in Specific Organic Reactions

The catalytic prowess of this compound and its derivatives has been demonstrated in several important organic transformations.

N-Arylation of Imidazole (B134444)

Per-6-amino-β-cyclodextrin (per-6-ABCD) has been effectively employed as a supramolecular ligand and host in the copper(I)-catalyzed N-arylation of imidazole with aryl bromides. acs.org In this system, the cyclodextrin acts bifunctionally: it complexes with the copper(I) catalyst via its amino groups and simultaneously encapsulates the aryl bromide substrate within its cavity. acs.org This dual role facilitates the coupling reaction, leading to excellent yields under mild conditions and demonstrating good tolerance for various functional groups on the aryl bromide. acs.org

Cyanation of Aryl Halides

While direct catalytic applications of this compound in the cyanation of aryl halides are not extensively detailed in the provided search results, the principles of supramolecular catalysis it embodies are relevant. The formation of an inclusion complex with the aryl halide can enhance its reactivity or solubility in the reaction medium, a common strategy in cyclodextrin-mediated catalysis.

Michael Addition

The catalytic activity of systems based on this compound in Michael addition reactions is another area of interest. The amino group can act as a base or nucleophile to activate the reactants. By encapsulating the electrophile or the nucleophile, the cyclodextrin can control the stereochemistry of the reaction and enhance the reaction rate.

Heterogeneous Catalysis and Catalyst Supports

Beyond its role in homogeneous catalysis, this compound is a valuable component in the development of heterogeneous catalysts. Its ability to be anchored onto solid supports combines the advantages of supramolecular recognition with the practical benefits of heterogeneous systems, such as easy catalyst separation and recyclability.

Grafting onto Magnetic Chitosan (B1678972) for Catalytic Systems

A significant advancement in this area is the grafting of mono(6-amino-6-deoxy)-β-cyclodextrin onto magnetic chitosan (Fe₃O₄@Cs). nih.govresearchgate.net This creates a novel biocomposite material that serves as a highly efficient and recoverable heterogeneous catalyst. nih.govresearchgate.net The magnetic core allows for simple separation of the catalyst from the reaction mixture using an external magnet. The chitosan provides a biocompatible and robust support, while the cyclodextrin moiety offers the catalytic and substrate-binding sites. nih.govresearchgate.net

This magnetic nanocatalyst, Fe₃O₄@Cs@CDNH₂, has been thoroughly characterized using various analytical techniques, confirming the successful grafting of the amino-cyclodextrin onto the magnetic chitosan support. nih.govresearchgate.net

Role in Multi-Component Organic Reactions

The Fe₃O₄@Cs@CDNH₂ catalyst has proven to be highly effective in facilitating multi-component reactions (MCRs), which are powerful tools for the synthesis of complex molecules in a single step. nih.govresearchgate.net Specifically, it has been successfully employed in the synthesis of pyrazole-fused heterocyclic derivatives. nih.govresearchgate.net

Two notable examples include:

The reaction of hydrazine (B178648) hydrate, ethyl 3-oxobutanoate, barbituric acid, and various benzaldehyde (B42025) derivatives. nih.govresearchgate.net

The reaction involving dimethyl acetylenedicarboxylate (B1228247) (DMAD), hydrazine hydrate, benzaldehyde derivatives, and malononitrile. nih.govresearchgate.net

In both cases, the catalyst demonstrated high efficiency, leading to the formation of valuable pyrazole (B372694) structures in high yields under optimized reaction conditions. nih.govresearchgate.net The catalyst's performance highlights the synergistic effect of the different components: the magnetic core for recyclability, the chitosan support for stability, and the amino-cyclodextrin for its catalytic and supramolecular properties. nih.govresearchgate.net

Interactive Data Table: Catalytic Applications of this compound Systems

| Catalytic System | Reaction Type | Substrates | Key Findings | Reference |

| Per-6-amino-β-cyclodextrin (per-6-ABCD)-Cu(I) | N-Arylation | Imidazole, Aryl Bromides | Acts as both a supramolecular ligand for Cu(I) and a host for aryl bromides, leading to excellent yields. | acs.org |

| Fe₃O₄@Cs@CDNH₂ | Multi-component reaction | Hydrazine hydrate, ethyl 3-oxobutanoate, barbituric acid, benzaldehyde derivatives | Efficient synthesis of pyrazole-fused heterocycles with high yields. Catalyst is magnetically separable and reusable. | nih.govresearchgate.net |

| Fe₃O₄@Cs@CDNH₂ | Multi-component reaction | Dimethyl acetylenedicarboxylate, hydrazine hydrate, benzaldehyde derivatives, malononitrile | Successful synthesis of valuable pyrazole structures in high yields. | nih.govresearchgate.net |

Analytical and Sensing Applications of 6 Amino 6 Deoxy Beta Cyclodextrin

Chromatographic Separations and Chiral Analysis

6-Amino-6-deoxy-beta-cyclodextrin and its derivatives have proven to be effective chiral selectors in both high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), facilitating the separation of enantiomers. mdpi.comnih.gov

Chiral stationary phases (CSPs) based on this compound are utilized in HPLC for the enantioseparation of various racemic compounds. researchgate.net The amino group provides a site for covalent bonding to a solid support, typically silica (B1680970) gel, creating a stable and reusable CSP. mdpi.comnih.gov The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the cyclodextrin (B1172386) derivative and the enantiomers of the analyte. mdpi.com The differing stability of these complexes allows for their separation. mdpi.com

Derivatives of this compound are often synthesized to enhance their chiral recognition capabilities. For instance, a novel chiral stationary phase was developed by bonding a mono-nitrophenylamino-beta-cyclodextrin to ordered mesoporous SBA-15, which successfully separated various chiral drugs, including β-blockers and dihydroflavanones. researchgate.net Another approach involved the synthesis of a bridged bis(β-cyclodextrin) CSP, which demonstrated significantly improved enantioselectivity compared to its monomeric counterpart. nih.gov

Here is a table summarizing the application of this compound-based CSPs in HPLC:

| CSP Base Material | Analyte(s) | Key Findings |

| Mono-nitrophenylamino-beta-cyclodextrin bonded to SBA-15 | β-blockers, dihydroflavanones | Successful separation of fourteen β-blockers and six dihydroflavanones. researchgate.net |

| Bridged bis(β-cyclodextrin) | Various chiral analytes | Enhanced enantioselectivity compared to the monomeric CSP. nih.gov |

| Imino-modified beta-cyclodextrin (B164692) derivatives bonded to silica gel | Disubstituted benzenes, amino acids, ferrocene (B1249389) derivatives, chiral aromatic alcohols | Achieved high selectivity factors and resolution for the separation of positional isomers and various chiral compounds. nih.gov |

| Permethylated 6-monoamino-6-monodeoxy-β-cyclodextrin | Coumarin (B35378) derivatives | The optimized CSP was effective in the HPLC separation of coumarin derivative racemates. researchgate.net |

In capillary electrophoresis (CE), this compound and its derivatives are added to the background electrolyte as chiral selectors. nih.govnih.gov The charged nature of the amino group at different pH values allows for interactions with charged analytes, enhancing enantiomeric separation. nih.gov

Heptakis(6-amino-6-deoxy)-beta-cyclodextrin has been successfully employed as a chiral selector for the enantioseparation of various anionic analytes, with the pH of the running buffer and the concentration of the chiral selector being crucial parameters for achieving optimal resolution. nih.gov For instance, a mixture of seven carboxybenzyl-amino acids was enantiomerically separated in under 24 minutes, with excellent resolution observed for carboxybenzyl-tryptophan. nih.gov

Permethylated 6-monoamino-6-monodeoxy-β-cyclodextrin, a cationic derivative, has been shown to be an effective chiral selector for dansylated amino acids in CE. nih.gov The separation efficiency was found to be dependent on the pH and the concentration of the selector, with maximal resolutions achieved at pH 4 or 6. nih.gov

Here is a table summarizing the use of this compound derivatives as chiral selectors in CE:

| Chiral Selector | Analyte(s) | Key Findings |

| Heptakis(6-amino-6-deoxy)-beta-cyclodextrin | Anionic analytes (e.g., carboxybenzyl-amino acids) | Successful enantioseparation achieved by optimizing buffer pH and selector concentration. nih.gov |

| Permethylated 6-monoamino-6-monodeoxy-β-cyclodextrin | Dansylated amino acids | Effective separation of 8 pairs of dansylated amino acids, with resolution dependent on pH and selector concentration. nih.gov |

| 6-Amino-6-deoxy-β-cyclodextrin and its N-hexyl derivative | α-Amino acid derivatives | Both cyclodextrins served as effective chiral selectors for the separation of α-amino acid derivatives. medchemexpress.com |

| Heptakis(2,3-dimethyl-6-amino-6-deoxy)-β-cyclodextrin | Ibuprofen (B1674241) | Successful separation of ibuprofen enantiomers was demonstrated. semanticscholar.org |

Biosensing and Chemical Sensing Applications

The inclusion complex formation ability of this compound has been harnessed to develop selective and sensitive biosensors and chemical sensors. nih.gov These sensors often rely on the change in a measurable signal, such as an electrochemical or optical response, upon the binding of a target analyte to the cyclodextrin. nih.gov

A notable application of this compound is in the selective detection of flavonoids. nih.gov A sensor was developed by functionalizing silver-embedded silica nanoparticles with mono-6-deoxy-6-aminopropylamino-β-cyclodextrin (pr-β-CD). nih.gov This modified material exhibited enhanced selectivity in capturing quercetin (B1663063) and myricetin (B1677590) compared to other structurally similar flavonoids like naringenin (B18129) and apigenin. nih.gov The sensor demonstrated a low limit of detection for quercetin and a linear response over a specific concentration range, making it a promising tool for the rapid analysis of samples requiring high sensitivity and selectivity. nih.gov

Here is a data table summarizing the selective detection of flavonoids using a pr-β-CD-based sensor:

| Flavonoid | Detection by SiO2@Ag@pr-β-CD | Limit of Detection (LOD) for Quercetin |

| Quercetin | Selectively detected | 0.55 ppm nih.gov |

| Myricetin | Selectively detected | Not specified |

| Naringenin | Not detected | Not applicable |

| Apigenin | Not detected | Not applicable |

The interactions between this compound and complex biological molecules, such as oligosaccharides, are crucial for understanding its role in biological systems and for developing new applications. While direct studies focusing solely on this compound and oligosaccharides are not extensively detailed in the provided search results, the broader context of cyclodextrin interactions with biomolecules is well-established. nih.gov

Cyclodextrins, in general, are known to form inclusion complexes with various biomolecules, including amino acids and peptides. nih.gov The formation of these complexes is driven by factors such as the size and shape compatibility between the host and guest molecules, as well as intermolecular forces like hydrogen bonding. nih.gov The amino group on this compound can participate in specific hydrogen bonding interactions, potentially influencing the binding affinity and selectivity for certain biological molecules. nih.gov Further research in this area could elucidate the specific binding mechanisms and potential applications of this compound in areas like drug delivery and biosensing of complex carbohydrates.

Advanced Characterization Techniques for 6 Amino 6 Deoxy Beta Cyclodextrin and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and interaction analysis of 6-Amino-6-deoxy-beta-cyclodextrin.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for confirming the structure of this compound and understanding its conformational dynamics. researchgate.netnih.gov In 1D ¹H NMR spectra, the chemical shifts of the protons within the cyclodextrin (B1172386) framework, particularly those on the inner surface (H-3 and H-5) and near the rims (H-6), provide initial evidence of guest inclusion. nih.gov Upon complexation, these protons often exhibit noticeable shifts, typically upfield, due to the shielding effects of the guest molecule's aromatic rings. nih.gov

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of all proton and carbon signals. researchgate.netnih.gov Rotating Frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable for establishing the spatial proximity between the protons of the host (this compound) and the guest molecule, thereby revealing the specific orientation and depth of inclusion within the cyclodextrin cavity.

NMR titration is a widely used method to quantify the binding affinity between this compound and a guest molecule, as well as to identify the specific sites of interaction. du.eduresearchgate.net This experiment involves the incremental addition of a guest to a solution of the host and monitoring the changes in the chemical shifts of the host's protons. du.edu

By plotting the change in chemical shift (Δδ) against the guest concentration, a binding isotherm is generated. du.edu Assuming a fast exchange on the NMR timescale, this data can be fitted to a 1:1 binding model to calculate the association constant (Ka). nih.govdu.edu The protons exhibiting the most significant chemical shift changes upon titration are those most affected by the guest's presence, thus pinpointing the primary interaction sites within the cyclodextrin cavity. nih.gov For instance, significant upfield shifts of the inner protons H-3 and H-5 are indicative of the guest molecule being deeply included within the hydrophobic cavity. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) for β-CD upon Complexation with Daidzein

| β-CD Proton | Δδ (ppm) |

| H-3 | -0.06 |

| H-5 | -0.11 |

| H-6 | -0.09 |

| Data sourced from a study on the inclusion complexes of β-cyclodextrin with isoflavones, indicating significant upfield shifts for protons on the inner surface and narrow rim of the cavity upon guest inclusion. nih.gov |

Mass Spectrometry (MS) Techniques, including MALDI-TOF and nESI-MS

Mass spectrometry (MS) offers high sensitivity and speed for characterizing this compound and its non-covalent complexes. intelcentru.ro Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and nano-Electrospray Ionization (nESI-MS) are particularly well-suited for this purpose as they can transfer intact complexes from the solution or solid phase into the gas phase. intelcentru.ronih.gov

These methods are instrumental in determining the stoichiometry of the inclusion complexes by identifying the mass-to-charge ratio (m/z) of the host-guest species. intelcentru.ro ESI-MS can also provide insights into the relative binding affinities and selectivities of different guests for the cyclodextrin host. uliege.be While gas-phase structures may not always perfectly mirror those in solution, a good correlation is often observed, making MS a valuable complementary technique to solution-state methods like NMR. intelcentru.rouliege.be High-resolution mass spectrometry (HRMS) is also employed to confirm the exact mass and elemental composition of newly synthesized amino-cyclodextrin derivatives. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive, atomic-level structural information of this compound and its inclusion complexes in the solid state. researchgate.netmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the material, a three-dimensional electron density map can be constructed, revealing the precise arrangement of atoms. researchgate.net

This technique allows for the direct visualization of the host-guest geometry, including the orientation of the guest within the cyclodextrin cavity and the specific intermolecular interactions, such as hydrogen bonds, that stabilize the complex. nih.govnih.gov While obtaining suitable single crystals can be a challenge, the resulting structural data is unparalleled in its detail and provides a solid benchmark for comparison with computational models and solution-state experimental findings. nih.gov Powder X-ray diffraction (PXRD) can also be utilized, especially when single crystals are not available, to determine the crystal structure of cyclodextrin inclusion complexes. nih.gov

Table 2: Crystallographic Data for a β-cyclodextrin-p-aminobenzoic acid Inclusion Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 20.7890 |

| b (Å) | 10.2084 |

| c (Å) | 15.1091 |

| β (°) | 110.825 |

| Volume (ų) | 2997 |

| This data, obtained from powder X-ray diffraction, illustrates the detailed structural information that can be derived for cyclodextrin complexes. nih.gov |

Other Spectroscopic Methods (e.g., FT-IR, UV-Vis, Circular Dichroism, ESR)

A variety of other spectroscopic techniques are employed to characterize this compound and its complexes.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the functionalization of the cyclodextrin and to detect the formation of inclusion complexes in the solid state. nih.govresearchgate.net Changes in the vibrational frequencies of characteristic bands of both the host and guest molecules, such as the N-H stretching vibration of the amino group, can indicate host-guest interactions and complex formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simple yet effective method for studying complex formation in solution. nih.gov When a guest molecule with a suitable chromophore is included in the cyclodextrin cavity, changes in its microenvironment often lead to shifts in its absorption spectrum, which can be used to study the inclusion process. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the inclusion of chiral guest molecules. The chiral environment of the cyclodextrin cavity can induce or alter the circular dichroism signals of the guest, providing information on chiral recognition and the stereochemistry of the complex.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is employed when the guest molecule is a radical or contains a paramagnetic center. This technique is sensitive to the local environment of the unpaired electron and can provide insights into the dynamics and orientation of the guest within the cyclodextrin host.

Microcalorimetry for Comprehensive Thermodynamic Studies

Microcalorimetry, particularly Isothermal Titration Calorimetry (ITC), offers a direct and powerful method for a complete thermodynamic characterization of the binding between this compound and guest molecules. nih.govacs.org In an ITC experiment, small aliquots of a guest solution are injected into a solution of the host, and the heat released or absorbed during the binding event is measured directly.

This allows for the simultaneous determination of the binding constant (K), the enthalpy change (ΔH°), and the stoichiometry of the interaction in a single experiment. nih.govacs.org From these values, the Gibbs free energy change (ΔG°) and the entropy change (ΔS°) can also be calculated. This comprehensive thermodynamic profile provides fundamental insights into the forces driving complex formation, such as van der Waals interactions, hydrophobic effects, and electrostatic interactions. nih.govacs.org

Emerging Research Directions and Future Perspectives in 6 Amino 6 Deoxy Beta Cyclodextrin Research

Development of Novel and Highly Efficient Derivatization Pathways

The synthesis of 6-Amino-6-deoxy-beta-cyclodextrin and its derivatives is a cornerstone of its application. Traditional batch synthesis methods are being challenged by more efficient and safer alternatives.

The conventional synthesis involves a multi-step process starting from the native beta-cyclodextrin (B164692). This typically includes selective tosylation of a primary hydroxyl group, followed by azide (B81097) substitution and subsequent reduction to the amine. nih.govsemanticscholar.orgbeilstein-journals.org While effective, these batch processes can be time-consuming and involve hazardous intermediates. nih.govbeilstein-journals.org

A significant advancement is the development of continuous flow methods for the synthesis of mono-6-amino-6-deoxy-beta-cyclodextrin. beilstein-journals.org This approach involves optimizing each reaction step—monotosylation, azidation, and reduction—under flow conditions. Research has shown that while a solvent exchange step is necessary after tosylation, the subsequent azidation and reduction steps can be coupled into a single, continuous system. beilstein-journals.org This innovation not only dramatically reduces reaction times from hours to minutes but also allows for safer handling of toxic derivatives and more precise control over reaction parameters. beilstein-journals.org

Further derivatization of the amino group allows for the creation of novel functional monomers. For instance, reacting mono-(6-p-toluenesulfonyl)-beta-cyclodextrin with allylamine yields mono-(6-N-allylamino-6-deoxy)-beta-cyclodextrin, a monomer that can be used to prepare specialized polymers for applications like molecularly imprinted polymers or chromatographic stationary phases. atlantis-press.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Typical Reaction Time | Hours to days nih.govbeilstein-journals.org | Minutes beilstein-journals.org |

| Safety | Involves handling of larger quantities of toxic intermediates beilstein-journals.org | Safer due to smaller reaction volumes and easier handling of toxic derivatives beilstein-journals.org |

| Process Control | Less precise parameter control | More precise control over temperature, pressure, and residence time beilstein-journals.org |

| Key Steps | Tosylation, Azidation, Reduction (Staudinger or hydrogenation) nih.govbeilstein-journals.org | Optimized flow versions of Tosylation, Azidation, and Reduction (e.g., using H-Cube Pro® for hydrogenation) beilstein-journals.org |

Exploration of Advanced Supramolecular Architectures with Tunable Properties

The unique structure of this compound, combining a hydrophobic cavity with a reactive hydrophilic amino group, makes it an ideal building block for complex supramolecular architectures. The amino group can be protonated under neutral or acidic conditions, enhancing its ability to form inclusion complexes with negatively charged guest molecules.

Researchers are exploring the creation of various advanced structures:

Amphiphilic Systems: By replacing the primary hydroxyl groups with amino-containing moieties and modifying other positions with alkyl chains, a range of amphiphilic beta-cyclodextrin polycations can be synthesized. nih.gov These structures are valuable in creating assemblies like micelles and vesicles for drug and gene delivery. nih.gov

Functionalized Nanoparticles: The compound can be used to functionalize the surface of nanoparticles. For example, mono-6-deoxy-6-aminopropylamino-β-cyclodextrin has been attached to silver-assembled silica (B1680970) nanoparticles. nih.gov This modification enhances the selective capture of specific flavonoids, demonstrating the potential for creating highly selective sensors and separation materials. nih.gov

Photo-responsive Materials: Inclusion complexes formed between beta-cyclodextrin derivatives and guest molecules like viologens can exhibit photochromic behaviors. rsc.org These materials can change color upon light exposure and have potential applications in erasable inkless printing, anti-counterfeiting, and information encryption. rsc.org

| Architecture Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Cationic Amphiphiles | Tunable charge density and hydrophobic-hydrophilic balance. | Gene delivery, formation of responsive vesicles. | nih.gov |

| Functionalized Nanoparticles (e.g., SiO₂@Ag@pr-β-CD) | Enhanced selectivity for capturing specific guest molecules. | Sensors, selective separation of flavonoids. | nih.gov |

| Photo-responsive Inclusion Complexes | Exhibit bathochromic-shifted photochromism and photomodulable fluorescence. | Multi-color printing, anti-counterfeiting, data encryption. | rsc.org |

Expansion into New and Sustainable Catalytic Systems

The host-guest complexation ability of this compound is being harnessed to develop novel and sustainable catalysts. By encapsulating reactants within its cavity, it can facilitate reactions in aqueous media, aligning with the principles of green chemistry.

Recent research highlights several innovative catalytic systems:

Supramolecular Ligands for Metal Catalysis: Per-6-amino-β-cyclodextrin can act as a supramolecular ligand for copper(I) iodide. This catalytic system has been shown to be highly efficient for the N-arylation of imidazole (B134444) with aryl bromides and the cyanation of aryl halides under mild conditions, offering excellent yields and easy separation. acs.org

Asymmetric Synthesis: The inherent chirality of the cyclodextrin (B1172386) backbone makes its derivatives attractive for asymmetric catalysis. Per-6-amino-β-cyclodextrin has been successfully used to catalyze asymmetric Michael additions of nitromethane and thiols to chalcones in water. researchgate.net

Polymeric Catalysts: Linear copolymers bearing both proline and permethylated 6-azido-6-deoxy-β-cyclodextrin groups have been synthesized. nih.gov In these systems, the cyclodextrin cavity brings aromatic substrates close to the catalytic proline residues, enabling aldol reactions in water without the need for organic solvents. nih.gov

Enhanced Performance and Broadened Scope in Chiral Separations

This compound and its derivatives are increasingly recognized as highly effective chiral selectors for the separation of enantiomers. mdpi.com Their ability to form diastereomeric complexes with chiral guest molecules is the basis for their enantiorecognition capabilities. mdpi.comnih.gov

This is a particularly active area of research, with applications primarily in capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC).

Capillary Electrophoresis: Heptakis(6-amino-6-deoxy)-beta-cyclodextrin has demonstrated excellent performance as a chiral selector in CE for the enantioseparation of various anionic analytes, including carboxybenzyl-amino acids, achieving high resolution. nih.gov The separation is influenced by factors such as the pH of the running buffer and the concentration of the chiral selector. nih.gov

Chiral Stationary Phases (CSPs): The amino group provides a convenient point of attachment for immobilizing the cyclodextrin onto a solid support, such as silica gel, to create CSPs for HPLC. mdpi.com Researchers have developed novel CSPs by, for example, fabricating covalent organic frameworks (COFs) through the condensation of Heptakis(6-amino-6-deoxy)-β-CD with terephthalaldehyde (B141574). nih.govfrontiersin.org These porous materials provide multiple interaction sites and have successfully achieved baseline separation of several chiral drugs. nih.govfrontiersin.org

| Technique | Selector/Stationary Phase | Analytes Separated | Key Finding | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis (CE) | Heptakis(6-amino-6-deoxy)-beta-cyclodextrin | Anionic analytes, carboxybenzyl-amino acids | Excellent resolution (Rs = 11.2 for carboxybenzyl-tryptophan) achieved by optimizing pH and selector concentration. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | β-CD Covalent Organic Frameworks (COFs) | (±)-sotalol, (±)-propranolol, (±)-metoprolol, and other chiral drugs | Baseline separation achieved due to multiple interaction sites (hydrogen bonds, van der Waals forces, inclusion). | nih.govfrontiersin.org |

| High-Performance Liquid Chromatography (HPLC) | Silica-bound bis-selectors (Cellulose and 6-monoamino-6-deoxy-β-CD) | Various racemates | Chiral resolution performance was superior to the respective single selectors. | mdpi.com |

Integration into Next-Generation Functional and Smart Materials

The adaptability of this compound makes it a prime candidate for integration into advanced functional and smart materials that can respond to external stimuli. These materials are being designed for a range of applications, from environmental remediation to biomedicine. mdpi.com

Key developments in this area include:

Stimuli-Responsive Systems: By leveraging the reversible nature of host-guest interactions or by covalently attaching stimuli-sensitive moieties, cyclodextrin-based materials can be made responsive to triggers like pH, temperature, light, or redox potential. nih.gov This is particularly promising for creating sophisticated drug delivery systems that release their payload in a controlled manner at a specific target site. nih.gov

Environmental Remediation: Surfaces functionalized with per-(6-amino-6-deoxy)-β-cyclodextrin are being developed for the removal of organic pollutants from water. A silicon substrate modified with this compound has shown a high sorption capacity for pollutants like the herbicide 4-chlorophenoxyacetic acid and the drug phenylethylamine. A significant advantage is the material's reusability, maintaining its efficiency for multiple cycles.

Biomedical Polymers and Nanoparticles: New water-soluble polymers have been synthesized by cross-linking amino-beta-cyclodextrin with agents like pyromellitic dianhydride. nih.gov These polymers can then be used to form nanoparticles, for instance, by encapsulation with chitosan (B1678972), opening up possibilities for new biomaterials. nih.gov

Advanced Computational Insights for Predictive Molecular Design and Behavior

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of this compound at the molecular level. acs.orgnih.gov These methods provide deep insights into the thermodynamics and mechanics of host-guest interactions, guiding the rational design of new derivatives and applications. acs.org

Current computational approaches are focused on:

Complexation and Chiral Recognition: Theoretical models are used to study the thermodynamics of complexation and chiral recognition with various guest molecules (anionic, cationic, and neutral). acs.org These studies help to elucidate the balance between different intermolecular forces, such as van der Waals and Coulombic interactions, that govern binding and selectivity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are employed to investigate the dynamic process of inclusion complex formation. frontiersin.org These simulations can reveal how guest molecules enter the cyclodextrin cavity and how the presence of substituent groups (like the amino group and its derivatives) affects the structure and stability of the complex. frontiersin.org

Predicting Experimental Outcomes: Computational methods are being used to predict the stability of diastereomeric complexes, which can then be correlated with experimental results from chiral separation techniques like capillary electrophoresis. mdpi.com For example, the free energy perturbation (FEP) approach has been used to correctly predict the most stable complexes of mandelic acid enantiomers with beta-cyclodextrin. mdpi.com

| Computational Method | Focus of Study | Key Insights | Reference |

|---|---|---|---|

| Thermodynamic Modeling | Complexation and chiral recognition with various guests. | Elucidates the balance between van der Waals and Coulombic interactions in binding. | mdpi.comacs.org |

| Molecular Dynamics (MD) Simulations | Inclusion process, effect of substituent groups on complex structure. | Provides a dynamic view of host-guest interactions and structural stability. | frontiersin.org |

| Density Functional Theory (DFT) and Monte Carlo (MC) Simulations | Host-guest inclusion process and energetic properties. | Reveals thermodynamic favorability and can predict the most stable complex configurations. | mdpi.com |

Q & A

Basic Research Questions